molecular formula C25H25NO B588673 (3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1391052-25-7

(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B588673
CAS No.: 1391052-25-7
M. Wt: 355.5 g/mol
InChI Key: AWAISCZQPNYSRY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .

Biochemical Pathways

The activation of CB1 and CB2 receptors by JWH 122 3-methylnaphthyl isomer can affect various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate calcium and potassium channels, and activate mitogen-activated protein kinases . These changes can have downstream effects on neuronal excitability, inflammation, and pain perception, among other physiological processes.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of JWH 122 3-methylnaphthyl isomer’s action depend on the specific physiological or pathological context in which the CB1 and CB2 receptors are activated. For instance, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological functions and behaviors .

Properties

IUPAC Name

(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAISCZQPNYSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017309
Record name JWH-122 3-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-25-7
Record name (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-122 3-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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